1,2-Dimethylhydrazine dihydrochloride

Catalog No.
S561195
CAS No.
306-37-6
M.F
C2H9ClN2
M. Wt
96.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylhydrazine dihydrochloride

CAS Number

306-37-6

Product Name

1,2-Dimethylhydrazine dihydrochloride

IUPAC Name

1,2-dimethylhydrazine;hydrochloride

Molecular Formula

C2H9ClN2

Molecular Weight

96.56 g/mol

InChI

InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H

InChI Key

RYFKTZXULZNOCC-UHFFFAOYSA-N

SMILES

CNNC.Cl.Cl

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)

Synonyms

1,2-Dimethyl-hydrazine Dihydrochloride; 1,2-Dimethylhydrazinium dichloride; Dimethylhydrazine dihydrochloride; Dimethylhydrazinium Dichloride; N,N’-Dimethylhydrazine Dihydrochloride; sym-Dimethylhydrazine Dihydrochloride

Canonical SMILES

CNNC.Cl

Carcinogenesis Model:

1,2-Dimethylhydrazine dihydrochloride (DMH) is primarily used in scientific research as a potent carcinogen, meaning it can induce cancer development. It has been extensively used in animal models, particularly mice and rats, to study the various stages of colon cancer development and the underlying mechanisms. Studies have shown that DMH administration, typically through subcutaneous injection or oral gavage, effectively induces colon tumors in a high percentage of animals [, ].

This established model allows researchers to investigate the initiation, promotion, and progression of colon cancer, providing valuable insights into the complex mechanisms involved in this disease [].

Mechanism of Action:

DMH is classified as a direct-acting alkylating agent. It reacts with DNA molecules in cells, causing mutations and DNA damage. These mutations can lead to uncontrolled cell growth and ultimately tumor formation []. Researchers utilize DMH models to study the specific pathways and genes involved in DMH-induced carcinogenesis, aiding in the development of potential cancer prevention and treatment strategies [].

1,2-Dimethylhydrazine dihydrochloride is a chemical compound with the molecular formula C₂H₈N₂·2HCl and a molecular weight of 133.02 g/mol. It appears as a white crystalline powder or prisms that are highly soluble in water, exhibiting a distinct amine or ammonia-like odor . This compound is primarily known for its role as a potent carcinogen, particularly in experimental models where it is used to induce tumors in laboratory animals .

DMHD is a hazardous compound due to the properties of DMH:

  • Toxicity: DMH is a potent carcinogen, meaning it can cause cancer []. Exposure can occur through inhalation, ingestion, or skin contact.
  • Flammability: DMH is flammable and ignites readily.

1,2-Dimethylhydrazine dihydrochloride is a strong reducing agent, which makes it reactive with oxidizing agents and bases . The compound can undergo hydrolysis in aqueous solutions, leading to the formation of hydrazine derivatives. It is also known to decompose upon heating, releasing toxic gases such as carbon monoxide and nitrogen oxides .

The primary biological activity of 1,2-dimethylhydrazine dihydrochloride is its ability to induce tumors, particularly in the colon and rectum of rodents . This characteristic has made it significant in cancer research, particularly in studies aimed at understanding the mechanisms of carcinogenesis. The compound's toxicity extends beyond carcinogenicity; exposure can cause severe irritation to mucous membranes and skin, liver and kidney damage, and other systemic effects due to its corrosive nature .

1,2-Dimethylhydrazine dihydrochloride can be synthesized through the reaction of 1,2-dimethylhydrazine with hydrogen chloride gas. This reaction typically involves the formation of the dihydrochloride salt by combining two moles of hydrogen chloride with one mole of 1,2-dimethylhydrazine . The synthesis requires careful handling due to the toxic nature of the reactants and products involved.

The primary application of 1,2-dimethylhydrazine dihydrochloride is in cancer research as a model for studying tumor induction and progression. It is also used in toxicological studies to evaluate the effects of carcinogens on biological systems . In some cases, it may find use in organic synthesis as a reagent due to its reducing properties.

Interaction studies involving 1,2-dimethylhydrazine dihydrochloride have primarily focused on its carcinogenic potential and its interactions with cellular mechanisms that lead to tumor formation. Research indicates that this compound can affect various biochemical pathways related to cell proliferation and apoptosis, contributing to its role as an effective tumor inducer in experimental models .

Several compounds share structural similarities or biological activities with 1,2-dimethylhydrazine dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Characteristics
HydrazineSimple hydrazine derivativeUsed as a rocket fuel; potential carcinogenHighly reactive; used in various industrial applications
1-Methyl-1H-pyrazole-4-carboxylic acidPyrazole derivativeAnticancer activity; inhibits certain enzymesDifferent mechanism of action compared to hydrazines
N,N-DimethylhydrazineDimethylated hydrazineKnown for similar carcinogenic propertiesLess potent than 1,2-dimethylhydrazine dihydrochloride
3-Methyl-1H-pyrazoleAnother pyrazole derivativeExhibits neuroprotective effectsDistinct pharmacological profile

Physical Description

Prisms (from water) or white crystalline powder. Distinct amine fishy or ammonia-like odor. (NTP, 1992)
White crystalline solid with fishy or ammonia-like odor; [CAMEO]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

96.0454260 g/mol

Monoisotopic Mass

96.0454260 g/mol

Heavy Atom Count

5

Melting Point

333 to 336 °F (decomposes) (NTP, 1992)

UNII

8326154U0N

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

306-37-6

Wikipedia

1,2-dimethylhydrazine dihydrochloride

General Manufacturing Information

Hydrazine, 1,2-dimethyl-, hydrochloride (1:2): ACTIVE

Dates

Modify: 2023-08-15

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